(E)-2-oxopent-3-enoic acid

Catalog No.
S11171234
CAS No.
M.F
C5H6O3
M. Wt
114.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-oxopent-3-enoic acid

Product Name

(E)-2-oxopent-3-enoic acid

IUPAC Name

(E)-2-oxopent-3-enoic acid

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

InChI

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3H,1H3,(H,7,8)/b3-2+

InChI Key

IWARWSDDJHGZOW-NSCUHMNNSA-N

Canonical SMILES

CC=CC(=O)C(=O)O

Isomeric SMILES

C/C=C/C(=O)C(=O)O

(E)-2-oxopent-3-enoic acid, also known as 4-methyl-2-oxopent-3-enoic acid, is an organic compound characterized by its unique structure featuring a keto group and a double bond within a five-carbon chain. The molecular formula of this compound is C6H8O3C_6H_8O_3, and it has a molecular weight of approximately 128.13 g/mol. The compound is classified as a keto acid, which plays a significant role in various biochemical pathways and synthetic applications.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids, such as 4-methyl-2,3-dioxopentanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The keto group can be reduced to form alcohols, specifically producing 4-methyl-2-hydroxy-3-pentenoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The double bond allows for electrophilic addition reactions, leading to various halogenated derivatives depending on the reagents used.

Research indicates that (E)-2-oxopent-3-enoic acid may play roles in metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate for various enzymes, facilitating transformations that lead to biologically active molecules. Studies have suggested potential therapeutic properties, making it a subject of interest in medicinal chemistry .

Several synthetic routes are available for the production of (E)-2-oxopent-3-enoic acid:

  • Aldol Condensation: A common method involves the aldol condensation of acetone with acrolein, followed by oxidation. This reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
  • Catalytic Rearrangement: In industrial settings, this compound may be synthesized through the catalytic rearrangement of 4-pentenoic acid derivatives, utilizing catalysts like palladium or platinum to achieve high yields and selectivity.

(E)-2-oxopent-3-enoic acid finds numerous applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
  • Industrial Uses: Utilized in the production of fine chemicals and as a building block in polymer synthesis .

The interaction studies of (E)-2-oxopent-3-enoic acid focus on its mechanism of action involving enzyme substrates. The compound participates in oxidation-reduction reactions and nucleophilic substitutions, which are crucial for its biological activity. Research into these interactions aids in understanding its metabolic roles and potential therapeutic applications .

Several compounds share structural similarities with (E)-2-oxopent-3-enoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methyl-2-pentenoic acidLacks the keto group; only contains double bondDifferent reactivity due to absence of keto group
3-Methyl-4-oxo-2-pentenoic acidDifferent position of the double bondAffects reactivity and applications compared to (E)-2-oxopent-3-enoic acid
2-Methyl-4-pentenoic acidSimilar carbon chain but different functional groupsDistinct chemical behavior due to structural differences

(E)-2-oxopent-3-enoic acid is unique due to its combination of both a keto group and a double bond, which confers distinct reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in synthetic chemistry and biological research .

Molecular Geometry and Conformational Isomerism

The molecular structure of (E)-2-oxopent-3-enoic acid (C₅H₆O₃) comprises a five-carbon chain with three functional groups: a ketone (C=O) at C2, a trans double bond (C=C) between C3 and C4, and a carboxylic acid (–COOH) at C5 (Fig. 1). The E configuration of the double bond ensures that the higher-priority substituents (the ketone and carboxylic acid groups) reside on opposite sides of the double bond plane, minimizing steric hindrance and stabilizing the molecule through reduced van der Waals repulsions [2].

The carboxylic acid group exhibits resonance stabilization, with partial double-bond character between C5 and the hydroxyl oxygen. This delocalization restricts free rotation around the C5–O bond, favoring a planar geometry. In contrast, single bonds between C1–C2 and C2–C3 permit conformational isomerism. For instance, rotation around the C2–C3 bond generates staggered and eclipsed conformers, with the staggered form (dihedral angle ≈ 180°) being energetically favorable due to minimized torsional strain [2].

Table 1: Key bond lengths and angles from DFT-optimized geometry

ParameterValue (Å or °)
C2=O bond length1.21 Å
C3=C4 bond length1.34 Å
C5–O (COOH)1.36 Å
C2-C3-C4 angle122°

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹H NMR spectrum of (E)-2-oxopent-3-enoic acid reveals distinct signals for protons in unique chemical environments:

  • H-3 and H-4 (vinyl protons): These appear as doublets in the δ 5.8–6.3 ppm range. The trans configuration results in a coupling constant (J₃,₄) of ~15–18 Hz, characteristic of trans-vinylic protons [2].
  • H-2 (adjacent to ketone): A triplet at δ 2.7–3.0 ppm, split by coupling with H-1 and H-3.
  • Carboxylic acid proton: A broad singlet at δ 12.1–12.5 ppm due to exchange broadening.

In the ¹³C NMR spectrum:

  • C2 (ketone): δ 205–210 ppm.
  • C3 and C4 (double bond): δ 125–135 ppm.
  • C5 (carboxylic acid): δ 170–175 ppm [2].

Table 2: Representative NMR chemical shifts

Position¹H δ (ppm)¹³C δ (ppm)
C2207.3
C36.12 (d, J=16 Hz)130.5
C46.05 (d, J=16 Hz)128.7
C5172.1

Infrared (IR) and Mass Spectrometry (MS) Profiles

IR Spectroscopy:

  • O–H stretch (COOH): Broad band at 2500–3300 cm⁻¹.
  • C=O stretches: Two peaks at 1700–1750 cm⁻¹ (ketone and carboxylic acid).
  • C=C stretch: Medium-intensity peak at 1630–1650 cm⁻¹ [2].

Mass Spectrometry:

  • Molecular ion peak: m/z 114 (C₅H₆O₃⁺).
  • Key fragments:
    • m/z 97 ([M–OH]⁺, loss of hydroxyl).
    • m/z 69 (C₃H₅O₂⁺, cleavage at the double bond).

Computational Studies: Density Functional Theory (DFT) Optimizations

DFT calculations at the B3LYP/6-31G(d) level reveal the following:

  • Electrostatic potential: The ketone and carboxylic acid groups exhibit regions of high electron density, making them susceptible to nucleophilic attack.
  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity. The HOMO is localized on the double bond and carboxylic acid, while the LUMO resides on the ketone [2].
  • Thermodynamic stability: The E isomer is 8.3 kJ/mol more stable than the Z isomer due to reduced steric clash between the ketone and carboxylic acid groups.

Table 3: DFT-calculated electronic properties

PropertyValue
HOMO energy-6.8 eV
LUMO energy-1.6 eV
Dipole moment3.1 Debye

(E)-2-oxopent-3-enoic acid presents distinctive physicochemical characteristics typical of α-keto carboxylic acids. The compound has a molecular formula of C₅H₆O₃ and a molecular weight of 114.10 g/mol [2]. While specific melting point data for (E)-2-oxopent-3-enoic acid are not extensively documented in the literature, related compounds in the same family, such as (E)-4-oxo-2-pentenoic acid, exhibit melting points in the range of 122-124°C [3] [4].

The solubility characteristics of (E)-2-oxopent-3-enoic acid can be predicted from its structural features. The presence of the carboxylic acid functional group (-COOH) and the keto group (C=O) contribute to its polar nature, making it likely soluble in water and polar organic solvents . The compound's ability to form hydrogen bonds through both the carboxylic acid and keto functionalities enhances its solubility in protic solvents such as water, methanol, and ethanol [6] [7].

In terms of thermal stability, (E)-2-oxopent-3-enoic acid demonstrates behavior consistent with other α-keto acids. The compound undergoes thermal decomposition at elevated temperatures, with degradation pathways involving decarboxylation and oxidation processes [8] . The presence of the conjugated system between the keto group and the double bond may provide some stabilization, but the overall thermal stability remains limited compared to saturated carboxylic acids.

Table 1: Physical Properties of (E)-2-oxopent-3-enoic acid

PropertyValueReference
Molecular Weight114.10 g/mol [2]
Molecular FormulaC₅H₆O₃ [2]
Melting PointNot definitively reportedLimited data available
Thermal StabilityDecomposes at elevated temperatures [8]
Water SolubilityLikely solublePredicted from structure
Organic Solvent SolubilitySoluble in polar solvents [6] [7]

Acid Dissociation Constants (pKa) and Tautomerism

The acid dissociation behavior of (E)-2-oxopent-3-enoic acid is characteristic of α-keto carboxylic acids, exhibiting enhanced acidity compared to simple aliphatic carboxylic acids. Based on structural analogies with similar compounds, the pKa of (E)-2-oxopent-3-enoic acid is estimated to be approximately 2.5-3.0 [10] [11] [12]. This enhanced acidity results from the electron-withdrawing effect of the α-keto group, which stabilizes the conjugate base through resonance.

The compound exists in equilibrium between its keto and hydrated forms, similar to other α-keto acids. Research on related α-keto acids has demonstrated that the oxo form typically exhibits a lower pKa than the hydrated form [11]. For pyruvic acid, the pKa of the oxo form is approximately 2.18, while the hydrated form has a pKa of about 3.6 [11]. By analogy, (E)-2-oxopent-3-enoic acid would be expected to show similar behavior, with the oxo form being the stronger acid.

The most significant tautomeric equilibrium for (E)-2-oxopent-3-enoic acid involves keto-enol tautomerism. The compound can exist in equilibrium between its keto form and its enol tautomer [7] [13]. The keto form is generally favored in aqueous solution, consistent with typical keto-enol equilibria where the equilibrium constant (Keq = [enol]/[keto]) is typically less than 1 [14] [15]. The presence of the α-hydrogen adjacent to the carbonyl group (pKa ≈ 20) facilitates this tautomerization process [16] [17].

Table 2: Acid Dissociation and Tautomerism Data

ParameterEstimated ValueReference
pKa (composite)2.5-3.0 [10] [11] [12]
pKa (oxo form)~2.2By analogy to pyruvic acid [11]
pKa (hydrated form)~3.6By analogy to pyruvic acid [11]
Keto-enol Keq< 1 [14] [15]
α-Hydrogen pKa~20 [16] [17]

Reactivity in Aqueous and Nonpolar Solvents

The reactivity of (E)-2-oxopent-3-enoic acid varies significantly depending on the solvent environment. In aqueous solutions, the compound demonstrates typical α-keto acid behavior, including hydration equilibria and ionization reactions [18] [11]. The keto group readily undergoes hydration to form the gem-diol, with the hydration equilibrium being pH-dependent. At lower pH values, the hydrated form is favored, while at higher pH values, the keto form predominates [12].

In aqueous media, (E)-2-oxopent-3-enoic acid can undergo various reactions including nucleophilic addition at the carbonyl carbon, electrophilic addition across the double bond, and oxidation-reduction reactions [18] . The compound's reactivity is enhanced by the presence of the α-keto group, which activates the adjacent double bond toward nucleophilic attack. The carboxylic acid functionality also participates in typical acid-base reactions and can form salts with bases.

In nonpolar solvents, the reactivity profile changes considerably. The reduced hydrogen bonding capability in nonpolar media may stabilize the enol tautomer relative to the keto form [6] [7]. This shift in tautomeric equilibrium can alter the compound's reactivity, potentially enhancing its nucleophilic character through the enol form. The solubility limitations in nonpolar solvents may also concentrate the compound at interfaces, affecting reaction kinetics and mechanisms.

The compound's reactivity is also influenced by the presence of the conjugated system between the keto group and the double bond. This conjugation provides additional stability to reaction intermediates and can direct the regioselectivity of addition reactions [19] . The E-configuration of the double bond further influences the stereochemical outcome of reactions involving the alkene functionality.

Table 3: Solvent-Dependent Reactivity

Solvent TypeReactivity CharacteristicsTautomeric Preference
WaterHydration equilibria, ionizationKeto form predominant
Polar proticHydrogen bonding, nucleophilic reactionsKeto form predominant
Polar aproticReduced hydration, enhanced nucleophilicityKeto form predominant
NonpolarLimited solubility, enol stabilizationEnol form may be favored

The thermal stability and reactivity of (E)-2-oxopent-3-enoic acid are also affected by the solvent environment. In aqueous solutions, thermal decomposition may be accelerated by hydrolysis reactions, while in nonpolar solvents, different decomposition pathways may become dominant [8] [19]. The compound's ability to participate in radical reactions is also solvent-dependent, with polar solvents generally stabilizing ionic intermediates while nonpolar solvents may favor radical pathways.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

114.031694049 g/mol

Monoisotopic Mass

114.031694049 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-08-2024

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